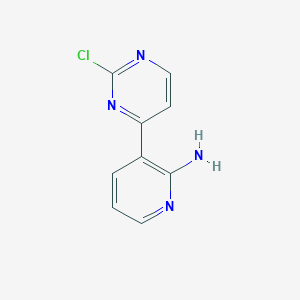
3-(2-Chloropyrimidin-4-yl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloropyrimidin-4-yl)pyridin-2-amine is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of both nitrogen atoms in the pyridine and pyrimidine rings makes it a versatile scaffold for the development of bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloropyrimidin-4-yl)pyridin-2-amine typically involves the reaction of 2-aminopyridine with 2,4-dichloropyrimidine. The reaction is carried out in the presence of a base such as sodium bicarbonate and a solvent like N,N-dimethylformamide (DMF). The mixture is stirred at elevated temperatures (around 85°C) until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloropyrimidin-4-yl)pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with different nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Cyclization: It can form cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as DMF or ethanol.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Cyclization: Catalysts such as palladium or copper may be employed to facilitate cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while cyclization can lead to the formation of fused heterocyclic compounds.
Scientific Research Applications
3-(2-Chloropyrimidin-4-yl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting various diseases, including cancer and infectious diseases.
Agrochemicals: The compound is used in the synthesis of pesticides and herbicides due to its bioactive properties.
Materials Science: It is employed in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-(2-Chloropyrimidin-4-yl)pyridin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it can inhibit enzymes or receptors involved in disease pathways. For example, it may act as a kinase inhibitor, blocking the activity of enzymes that promote cancer cell growth . The compound’s structure allows it to bind to the active sites of these targets, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(2-chloropyrimidin-4-yl)pyridine: This compound is structurally similar and shares many of the same applications.
N-(2-Chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine: Another related compound used in medicinal chemistry.
Uniqueness
3-(2-Chloropyrimidin-4-yl)pyridin-2-amine is unique due to its dual pyridine and pyrimidine rings, which provide a versatile framework for chemical modifications. This dual-ring structure enhances its ability to interact with a wide range of biological targets, making it a valuable compound in drug discovery and other scientific research fields.
Properties
Molecular Formula |
C9H7ClN4 |
|---|---|
Molecular Weight |
206.63 g/mol |
IUPAC Name |
3-(2-chloropyrimidin-4-yl)pyridin-2-amine |
InChI |
InChI=1S/C9H7ClN4/c10-9-13-5-3-7(14-9)6-2-1-4-12-8(6)11/h1-5H,(H2,11,12) |
InChI Key |
KKESAQUIEVUQGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)N)C2=NC(=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



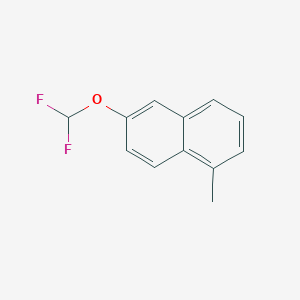
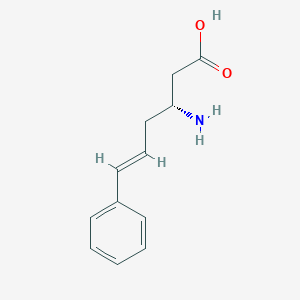

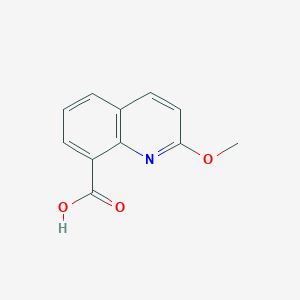

![3-(Dimethylamino)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B11896784.png)

![N-methyl-N-[(4-methylphenyl)methyl]furan-2-amine](/img/structure/B11896797.png)
![5-Methoxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11896801.png)
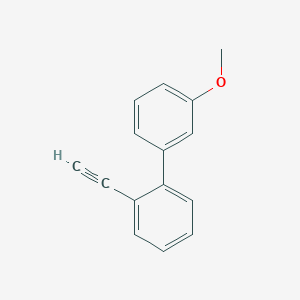
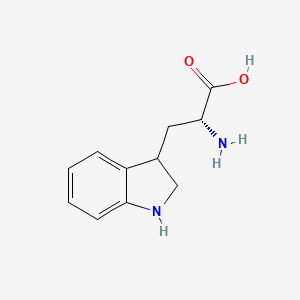

![3-(1-Methylimidazo[1,5-a]pyridin-3-yl)propanoic acid](/img/structure/B11896831.png)
